3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide
Overview
Description
3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide, also known as IBN-1, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been synthesized through a multi-step process and has been shown to have promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide involves its interaction with various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including PI3K and AKT. Additionally, 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, leading to decreased cell growth and survival. Additionally, 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising compound for cancer research. However, limitations include the need for further studies to determine the optimal dosage and duration of treatment, as well as potential side effects of the compound.
Future Directions
For research on 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide include further studies to determine the optimal dosage and duration of treatment, as well as potential applications in combination therapy with other cancer drugs. Additionally, further studies are needed to determine the long-term effects of 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide treatment and potential side effects of the compound. Overall, 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has shown promising results in cancer research and warrants further investigation as a potential cancer treatment.
Scientific Research Applications
3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Studies have shown that 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells by affecting various signaling pathways. This compound has also been shown to have anti-tumor activity in animal models of cancer.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[[methyl(propan-2-yl)amino]methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)21(3)13-15-7-5-8-16(11-15)19(22)20-17-9-6-10-18(12-17)23-4/h5-12,14H,13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNWGJPULYHTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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